Benzofuran-7-boronic acid
Description
Significance of Benzofuran (B130515) Core in Chemical Sciences
The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a heterocyclic scaffold of immense interest to chemists. nih.govacs.org Its importance stems from its widespread occurrence in nature, its role as a privileged structure in drug discovery, and its versatility in synthetic organic chemistry. nih.govrsc.org
Ubiquitous Presence in Natural Products and Biologically Active Compounds
Benzofuran and its derivatives are found extensively in the natural world, isolated from a wide variety of plants, as well as from fungal and bacterial metabolites. rsc.orgrsc.org These naturally occurring compounds exhibit a broad spectrum of biological activities. rsc.orgphytojournal.com For instance, many natural products containing the benzofuran moiety have demonstrated potent antibacterial, antimicrobial, antitumor, and anti-inflammatory properties. rsc.orgrsc.org This inherent bioactivity has made the benzofuran scaffold a focal point for researchers seeking to discover and develop new therapeutic agents. rsc.orgnih.gov The structural diversity of these natural products provides a rich source of inspiration for the design of novel synthetic molecules with potential medicinal applications. rsc.org
Role as a Privileged Structure in Drug Discovery and Medicinal Chemistry
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The benzofuran scaffold is widely recognized as such a structure. rsc.orgrsc.orgrsc.org Its unique three-dimensional shape and electronic properties allow it to interact effectively with a variety of enzymes and receptors in the body. csfarmacie.cz This has led to the development of numerous benzofuran-based drugs with diverse therapeutic applications, including treatments for cancer, microbial infections, and inflammatory diseases. phytojournal.comrsc.orgtaylorandfrancis.com The ability of the benzofuran core to serve as a versatile template for drug design makes it a highly valuable tool for medicinal chemists. rsc.orgcsfarmacie.cz
Versatility in Organic Synthesis
The benzofuran ring system is not only biologically significant but also synthetically versatile. numberanalytics.comtus.ac.jp Organic chemists have developed a multitude of methods for the synthesis and functionalization of benzofurans, allowing for the creation of a vast library of derivatives with tailored properties. rsc.orgresearchgate.net The reactivity of the benzofuran core can be precisely controlled, enabling its incorporation into complex molecular architectures. tus.ac.jp This synthetic tractability has made benzofuran a key building block in the total synthesis of complex natural products and in the development of novel materials with applications in areas such as organic electronics. numberanalytics.comtus.ac.jp
Importance of Boronic Acid Functionality in Chemical Research
The boronic acid group (-B(OH)₂) is a functional group that has revolutionized many areas of chemical research, most notably in the realm of carbon-carbon bond formation. Its utility extends from transition metal-catalyzed reactions to the burgeoning field of organocatalysis.
Utility in Transition Metal-Catalyzed Transformations (e.g., Suzuki-Miyaura Cross-Coupling)
Boronic acids are most famously known for their indispensable role as coupling partners in the Suzuki-Miyaura cross-coupling reaction. musechem.comyonedalabs.com This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or pseudohalide. musechem.com The Suzuki-Miyaura reaction is celebrated for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts. nih.gov These features have made it one of the most widely used methods for constructing biaryl and other complex organic structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials. musechem.comchemimpex.com The transmetalation step, where the organic group from the boronic acid is transferred to the palladium catalyst, is a key process in the catalytic cycle. rsc.org
Emerging Applications as Catalysts (Boronic Acid Catalysis)
Beyond their role as reagents in metal-catalyzed reactions, boronic acids are increasingly being recognized for their potential as catalysts in their own right, a field known as boronic acid catalysis (BAC). rsc.orgresearchgate.netresearchgate.net This type of catalysis often relies on the ability of the boronic acid to reversibly form covalent bonds with hydroxyl groups, thereby activating them for subsequent transformations. rsc.orgresearchgate.net Boronic acid catalysts have been successfully employed in a variety of organic reactions, including amidations, esterifications, and Friedel-Crafts-type reactions. rsc.orgrsc.org This approach offers a milder and more atom-economical alternative to traditional methods that often require harsh conditions or the use of stoichiometric activating agents. rsc.org The development of new and more efficient boronic acid catalysts continues to be an active area of research.
Role in Medicinal Chemistry and Drug Design
The benzofuran nucleus is a ubiquitous scaffold found in a multitude of natural products and synthetic compounds that exhibit a wide array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. rsc.orgresearchgate.netacs.org This has established the benzofuran motif as a "privileged structure" in the field of drug discovery. rsc.org Consequently, synthetic intermediates that facilitate the construction of novel benzofuran derivatives are of high value to medicinal chemists.
Benzofuran-7-boronic acid serves as a critical building block in this context. The boronic acid group is a versatile handle for introducing molecular diversity, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. scirp.orgmdpi.com This reaction enables the formation of a carbon-carbon bond between the 7-position of the benzofuran core and various aryl, heteroaryl, or vinyl groups. scirp.org This capability allows researchers to systematically modify the structure of benzofuran-based molecules to optimize their interaction with biological targets, a fundamental process in modern drug design. The strategic placement of substituents on the benzofuran skeleton can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.
Furthermore, the incorporation of boron into drug candidates is an area of growing interest. nih.govosti.gov Boronic acids can act as bioisosteres of carboxylic acids and are known to form reversible covalent bonds with active site serine or threonine residues in certain enzymes, leading to potent and targeted inhibition. nih.govmdpi.com While this compound is primarily used as a synthetic intermediate, its application facilitates the creation of end-products where the boron atom itself might play a crucial role in the mechanism of action. osti.govacs.org For instance, research into Hepatitis C Virus (HCV) inhibitors has demonstrated that a boronic acid pharmacophore can be essential for potent antiviral activity. osti.govacs.org
Research Rationale for this compound
The scientific interest in this compound is driven by its distinct structural features and the synthetic possibilities they unlock. Its utility stems from a combination of its specific isomeric form and its capacity to serve as a platform for extensive chemical modification.
Unique Positional Isomerism and Reactivity
The substitution pattern of a molecule is fundamental to its chemical behavior and biological function. In the case of benzofuran boronic acids, the position of the boronic acid group—whether on the furan ring (e.g., position 2 or 3) or the benzene ring (e.g., position 7)—determines the electronic and steric properties of the molecule, thereby dictating its reactivity.
This compound is an isomer where the reactive group is attached to the carbocyclic benzene portion of the scaffold. This placement is significant because it allows for modifications to be made directly to the benzene ring without altering the inherent electronic structure of the furan ring, which can be crucial for the molecule's core activity. The reactivity of the boronic acid at the 7-position is influenced by the adjacent fused furan ring, distinguishing it from simple phenylboronic acids. This unique electronic environment affects the transmetalation step in Suzuki-Miyaura coupling reactions, a key step in the catalytic cycle. scirp.orgrsc.org The ability to selectively functionalize the 7-position provides a strategic advantage for synthesizing specific isomers of complex molecules that would be difficult to access using other benzofuran boronic acid isomers.
Potential for Diverse Derivatizations and Applications
The primary application of this compound is as a versatile substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. scirp.orgmdpi.com This reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds in organic synthesis due to its high functional group tolerance and mild reaction conditions. scirp.orgrsc.org
Using this compound, chemists can couple a wide variety of organic halides (aryl, heteroaryl, vinyl, or alkyl halides) to the benzofuran core. scirp.orgacs.org This opens a pathway to a vast chemical space of novel 7-substituted benzofuran derivatives. These derivatizations are central to creating libraries of compounds for high-throughput screening in drug discovery and for developing new materials with tailored electronic or photophysical properties. acs.org For example, the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals, is readily achieved through this method. scirp.orgmdpi.com Research has also focused on improving the efficiency and stability of such reagents, with the development of boronic acid surrogates like lithium triisopropyl borates, which can be more stable than the corresponding boronic acids and are effective in coupling reactions. acs.org
The derivatizations enabled by this compound are critical for structure-activity relationship (SAR) studies. By synthesizing a series of analogues with different substituents at the 7-position, researchers can systematically probe how changes in size, polarity, and electronic properties at this specific location impact biological activity, leading to the rational design of more potent and selective therapeutic agents. acs.org
Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 1432610-21-3 ambeed.com |
| Molecular Formula | C₈H₇BO₃ |
| Molecular Weight | 161.95 g/mol |
| Appearance | Off-white to white solid |
| Synonyms | Benzo[b]furan-7-ylboronic acid |
Table 2: Applications in Suzuki-Miyaura Cross-Coupling Reactions
| Reactant | Catalyst System (Typical) | Product Type | Significance |
| Aryl Halides | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 7-Arylbenzofurans | Synthesis of biaryl structures common in pharmaceuticals. scirp.orgmdpi.com |
| Heteroaryl Halides | Pd catalyst, Ligand, Base | 7-Heteroarylbenzofurans | Access to complex heterocyclic systems with diverse biological activities. acs.orgacs.org |
| Vinyl Halides | Pd catalyst, Base | 7-Vinylbenzofurans | Creation of styrenyl-type derivatives, useful for polymers and probes. scirp.org |
| Alkyl Halides | Specialized Pd catalysts and conditions | 7-Alkylbenzofurans | Introduction of alkyl chains to modify lipophilicity and steric profile. |
Structure
2D Structure
Properties
IUPAC Name |
1-benzofuran-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDOPNZOLYBYNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00695632 | |
| Record name | 1-Benzofuran-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860625-79-2 | |
| Record name | 1-Benzofuran-7-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00695632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Strategies for Benzofuran 7 Boronic Acid
Direct Synthesis Approaches to Benzofuran-7-boronic Acid and its Derivatives
The direct synthesis of this compound and its precursors hinges on the effective formation of the benzofuran (B130515) ring system. Various catalytic methods have been developed to achieve this, each with its own advantages in terms of substrate scope, efficiency, and regioselectivity.
Formation of the Benzofuran Ring System
The construction of the benzofuran skeleton is the foundational step in the synthesis of this compound. Modern organic synthesis has provided a diverse toolkit of catalytic methods to achieve this transformation efficiently.
One of the classical and still widely used methods for benzofuran synthesis involves the cyclization of precursors derived from 2-hydroxybenzaldehydes. This approach typically involves the reaction of a substituted 2-hydroxybenzaldehyde with a compound containing an activated methylene (B1212753) group, followed by cyclization. For instance, the reaction of 2-hydroxybenzaldehyde with chloroacetonitrile (B46850) in the presence of a base can lead to the formation of a benzofuran ring. The reaction proceeds through the formation of an ether intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the benzofuran. The specific substitution pattern on the starting salicylaldehyde (B1680747) is crucial for directing the synthesis towards a 7-substituted benzofuran, a necessary precursor for the final target compound.
A plausible mechanism for the formation of a benzofuran ring from a 2-hydroxybenzaldehyde precursor involves the initial formation of a phenoxide, which then acts as a nucleophile. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic benzofuran core.
| Starting Material | Reagent | Catalyst/Base | Product | Yield | Ref |
| 2-Hydroxybenzaldehyde | Phenacyl halides | DABCO | 2-Aroylbenzo[b]furans | Good to Excellent | |
| 5-Diethylaminosalicylaldehyde | 2-Bromo-4'-fluoro acetophenone | K2CO3 | 2-Benzoyl-5-diethylaminobenzofuran | N/A |
Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis, and the construction of benzofurans is no exception. The heteroannulation of 2-halophenols with terminal alkynes, often under Sonogashira coupling conditions, provides a powerful and versatile route to 2-substituted benzofurans. This method typically involves the use of a palladium catalyst, often in conjunction with a copper co-catalyst, and a base. The reaction proceeds through a sequence of oxidative addition, Sonogashira coupling, and subsequent intramolecular cyclization (5-endo-dig) to furnish the benzofuran ring. The use of a 2,7-dihalophenol or a 2-halo-7-substituted phenol (B47542) as the starting material is a key strategy for introducing the necessary functionality at the 7-position for subsequent conversion to the boronic acid.
Recent advancements have focused on the development of recyclable palladium catalysts and ligand-free conditions to enhance the sustainability of this method.
| 2-Halophenol | Alkyne | Catalyst System | Product | Yield | Ref |
| o-Iodophenol | Phenylacetylene | Pd(NO3)2-H2O-NCB | 2-Phenylbenzofuran | High | |
| 2-Halophenols | Terminal Alkynes | Pd catalyst, Cu co-catalyst | 2-Substituted benzofurans | Good to Excellent | |
| Aryl Halides & 2-Halophenols | Acetylene (in situ) | Multicatalytic one-pot | 2-Arylbenzofurans | Good to Excellent |
Copper-catalyzed methods have emerged as a cost-effective and efficient alternative for the synthesis of benzofurans. These reactions often proceed under milder conditions compared to their palladium-catalyzed counterparts. One notable copper-catalyzed approach is the aerobic oxidative cyclization of phenols and alkynes. This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans through a sequential nucleophilic addition and oxidative cyclization. Another strategy involves the copper-catalyzed tandem cyclization of salicylaldehydes, terminal alkynes, and amines, leading to complex benzofuran derivatives.
The mechanism of these reactions often involves the formation of a copper acetylide intermediate, which then undergoes nucleophilic attack by the phenol or a related species, followed by cyclization.
| Phenol/Salicylaldehyde | Alkyne/Other | Catalyst System | Product | Yield | Ref |
| Phenols | Alkynes | Cu catalyst, O2 | Polysubstituted benzofurans | Good to Excellent | |
| Salicylaldehydes | Terminal alkynes, Indoles | CuI, Sc(OTf)3 | Indole-benzofuran bis-heterocycles | Good | |
| o-Alkynylphenols | Epoxides, S8/Se | Cu catalyst | 3-(β-Hydroxychalcogen)benzofurans | Moderate to Good |
Rhodium catalysis offers unique pathways for the construction of benzofuran skeletons, often involving C-H activation and cyclization cascades. For instance, rhodium(I)-catalyzed cyclization of o-alkynylphenols can lead to the formation of 2,3-disubstituted benzofurans in a one-pot reaction. This method is atom-economical and tolerates a range of functional groups. More recent developments include relay rhodium(I)/acid catalysis for the rapid synthesis of benzofurans from propargyl alcohols and aryl boronic acids. This approach involves a β-specified carborhodation followed by hydrolysis and acid-mediated cyclization.
These rhodium-catalyzed methods provide access to complex benzofuran structures that may be challenging to obtain through other means.
| Starting Material 1 | Starting Material 2 | Catalyst System | Product | Yield | Ref |
| o-Alkynylphenols | Electrophilic alkene | [Rh(CO)2acac], BINAP | 2,3-Disubstituted benzofurans | Good to Excellent | |
| Propargyl alcohols | Aryl boronic acids | Rhodium(I), TsOH | Benzofuran skeletons | High (with e-donating groups) | |
| N-Benzoxyacetamide | 1,3-Diynes | Rhodium catalyst | Benzofuran ring | N/A |
Lewis acid catalysis provides a powerful platform for domino reactions that can rapidly generate molecular complexity, including the benzofuran scaffold. Boron trifluoride diethyl etherate (BF3·OEt2) is a commonly employed Lewis acid in these transformations. For example, a BF3·OEt2-promoted domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds can furnish benzofuran derivatives in high yields. The reaction proceeds through a sequence of Lewis acid-promoted propargylation, intramolecular cyclization, isomerization, and benzannulation.
Other Lewis acids, such as scandium triflate (Sc(OTf)3), have also been utilized in the synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds.
| Starting Material 1 | Starting Material 2 | Catalyst | Product | Yield | Ref |
| 2,4-Diyn-1-ols | Dicarbonyl compounds | BF3·OEt2, K2CO3 | Benzofuran derivatives | 75-91% | |
| Acrolein dimer | 1,3-Dicarbonyl compounds | Sc(OTf)3, NBS | 2,3-Disubstituted benzofurans | N/A | |
| Hydroquinone ester | Ynamides | Sc(OTf)3, Ag2O | Poly-functionalized benzofurans | Good to Excellent |
Metal-Free Borylative Cyclization of Aryl-Alkynes
A notable advancement in the synthesis of borylated benzofurans involves the metal-free borylative cyclization of aryl-alkynes. Research has demonstrated that the use of boron trichloride (B1173362) (BCl₃) can induce an annulative oxo-boration of aryl-alkynes that possess ortho-ether or -thioether groups. nih.govdntb.gov.uaresearchgate.netresearchgate.net This method provides a direct route to C3-borylated benzofurans and their sulfur analogues, benzothiophenes. nih.govresearchgate.net
The primary products of this reaction are dichloro(heteroaryl)boranes, which can be subsequently protected to form the more stable and synthetically versatile pinacol (B44631) boronate esters. nih.govresearchgate.netresearchgate.net This transformation is significant as it offers a metal-free alternative to traditional catalytic methods, relying on the electrophilic nature of the boron reagent to initiate the cyclization cascade. researchgate.net The mechanism is proposed to involve the activation of the alkyne by the boron species, followed by an electrophilic cyclization. researchgate.net
It is important to note that in some instances, competing reaction pathways such as trans-haloboration of the alkyne can occur. nih.govresearchgate.net The outcome of the reaction is influenced by factors such as the steric bulk around the alkyne. researchgate.net
Introduction of Boronic Acid Group at the C-7 Position
The selective introduction of a boronic acid group at the C-7 position of the benzofuran ring is a synthetic challenge due to the inherent reactivity of other positions, particularly C2 and C3. iyte.edu.trmsu.edu To address this, directed borylation and sequential functionalization strategies have been developed.
Directed Borylation Strategies
Directed borylation utilizes a directing group to guide the borylation reagent to a specific C-H bond. While not exclusively documented for this compound in the provided context, analogous strategies in related heterocyclic systems, such as indoles, highlight the potential of this approach. For instance, N-acyl groups have been successfully employed to direct the C-7 borylation of indoles using boron tribromide (BBr₃). nih.gov This method leverages the formation of a transient complex that positions the borylating agent for selective reaction at the desired site. nih.gov Similar directing group strategies could foreseeably be adapted for the C-7 functionalization of benzofurans.
In the absence of a directing proton on the heteroatom, as in the case of benzofuran, the regioselectivity of borylation can still be influenced by the coordinating ability of the heteroatom itself. msu.edu Studies on the diborylation of benzofuran have shown a preference for the second borylation to occur at the C7 position, suggesting an inherent electronic or steric bias that can be exploited. msu.edu
Sequential Functionalization Approaches
Sequential functionalization provides a reliable pathway to this compound by introducing substituents in a stepwise manner. This often involves starting with a pre-functionalized benzofuran and then converting a group at the 7-position into the boronic acid.
A common strategy involves the use of a halogenated benzofuran precursor, such as 7-bromobenzofuran. The bromine atom can then be converted to the boronic acid functionality via a palladium-catalyzed borylation/hydrolysis procedure. acs.org This multi-step process allows for precise control over the regiochemistry. The synthesis of related compounds like 5-bromothis compound pinacol ester also proceeds through such sequential functionalization of the benzofuran core. vulcanchem.com
Functional Group Interconversions and Derivatization
Once synthesized, this compound can undergo various functional group interconversions and derivatizations, expanding its utility in organic synthesis.
Conversion to Boronate Esters
Boronic acids are often converted to their corresponding boronate esters to enhance their stability and handling properties. google.com A common method for this conversion is the reaction of the boronic acid with a diol, such as pinacol, often with the removal of water to drive the equilibrium. rsc.orgresearchgate.net For example, benzofuran-7-ylboronic acid can be reacted with pinacol in dichloromethane (B109758) to yield the corresponding pinacol boronate ester. rsc.org
Alternative methods for the formation of boronate esters from other boron derivatives, such as trifluoroborates, have also been developed. unimelb.edu.au These methods often involve reaction with a diol in the presence of reagents like trimethylsilyl (B98337) chloride (TMS-Cl) and a base. unimelb.edu.au
Table 1: Conversion of this compound to its Pinacol Ester rsc.org
| Reactant 1 | Reactant 2 | Solvent | Product | Yield |
| Benzofuran-7-ylboronic acid | Pinacol | Dichloromethane | 2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 99% |
Hydroxylation of Boronic Acids to Phenols
A significant transformation of aryl boronic acids is their oxidation to the corresponding phenols. This reaction provides a valuable route to hydroxylated benzofurans. A mild and rapid method for this conversion involves the use of N-oxides at room temperature. nih.gov This approach is notable for its broad functional group compatibility and the fact that it often proceeds to completion within minutes in an open flask. nih.gov
This transformation has been successfully applied to a range of heteroaryl boronic acids, including those based on benzofuran, to produce the corresponding hydroxy derivatives. nih.gov For example, this method can be used to synthesize 7-hydroxybenzofuran from this compound. The development of a unified, two-step synthesis for all four positional isomers of hydroxybenzofuran highlights the importance of such building blocks. arkat-usa.org
Table 2: Representative Hydroxylation of Heteroaryl Boronic Acids nih.gov
| Substrate | Product | Yield |
| Benzofuran-2-boronic acid | 2-Hydroxybenzofuran | 85% |
| Benzothiophene-2-boronic acid | 2-Hydroxybenzothiophene | 82% |
Mechanistic Investigations of Synthetic Transformations Involving this compound Precursors
Understanding the mechanisms of the reactions used to synthesize and functionalize this compound and its precursors is essential for optimizing reaction conditions and expanding their synthetic utility. These investigations often involve studying reaction intermediates, transition states, and the roles of catalysts and reaction parameters.
Understanding Reaction Intermediates and Transition States
The synthesis of benzofurans often proceeds through various intermediates depending on the specific reaction pathway. For instance, in palladium-catalyzed syntheses involving aryl boronic acids, a common mechanistic step is transmetalation, where the aryl group is transferred from boron to the palladium center. nih.govacs.org This is often followed by coordination and insertion steps to form the heterocyclic ring. nih.gov
In the synthesis of 2-arylbenzofurans from 2-fluorobenzofurans and arylboronic acids catalyzed by nickel, the formation of a nickelacyclopropane intermediate is proposed. beilstein-journals.org This intermediate is believed to facilitate the challenging C-F bond activation through β-fluorine elimination. beilstein-journals.org Subsequent transmetalation with the arylboronic acid and reductive elimination yields the final product. beilstein-journals.org Experimental evidence, including the observation of reaction intermediates and the lack of certain expected species, suggests a concerted fluorine elimination and transmetalation step. beilstein-journals.org
Computational studies, such as those using Density Functional Theory (DFT), have also been employed to elucidate reaction mechanisms. For example, in the metal-free amination of arylboronic acids, DFT calculations have pointed towards a mechanism involving a facile 1,2-aryl migration. nih.gov
Role of Catalysts (e.g., Palladium, Copper, Nickel, Rhodium)
Transition metal catalysts are central to many modern methods for synthesizing benzofurans and their derivatives. bohrium.com Each metal offers unique reactivity and selectivity.
Palladium: Palladium catalysts are widely used for cross-coupling reactions in the synthesis of benzofurans. bohrium.comnih.govacs.org They are effective in catalyzing reactions between aryl boronic acids and various coupling partners. nih.govacs.org For instance, palladium acetate (B1210297) in combination with a ligand can catalyze the synthesis of benzoyl-substituted benzofurans from aryl boronic acids and 2-(2-formylphenoxy)acetonitriles. nih.govacs.org Palladium catalysts are also employed in C-H activation/arylation reactions of benzofuran itself with arylating agents like triarylantimony difluorides or aryl MIDA boronates. nih.gov In some cases, palladium can promote intramolecular C-H activation, leading to the formation of the benzofuran ring. umanitoba.ca
Copper: Copper catalysts are frequently used, sometimes in conjunction with palladium (Pd-Cu catalysis), for reactions like the Sonogashira coupling, which can be a key step in benzofuran synthesis. nih.govacs.org Copper(I) catalysts have been shown to be particularly effective in the chlorination of arylboronic acids. organic-chemistry.org Mechanistically, the copper(I) halide is thought to undergo oxidative addition with the halogen source, followed by transmetalation with the boronic acid and reductive elimination. organic-chemistry.org
Nickel: Nickel catalysts have emerged as powerful tools for activating strong chemical bonds, such as the C-F bond. In the synthesis of 2-arylbenzofurans from 2-fluorobenzofurans and arylboronic acids, a nickel(0) species is proposed to react with the 2-fluorobenzofuran to form a nickelacyclopropane intermediate, initiating the catalytic cycle. beilstein-journals.org Nickel catalysts have also been used in combination with ligands like 1,10-phenanthroline (B135089) for the synthesis of benzofuran derivatives. nih.gov
Rhodium: Rhodium catalysts have been utilized in the synthesis of benzofurans through reactions such as the arylation and subsequent cyclization of propargyl alcohols with aryl boronic acids. nih.gov The mechanism is proposed to involve a β-carborhodation step. nih.gov Rhodium has also been used for the synthesis of 3-aryl-3-hydroxybenzofuran-2-ones via the addition of arylboronic acids to benzofuran-2,3-diones. researchgate.net
The choice of catalyst and ligand is critical and can significantly influence the reaction's efficiency and selectivity.
Influence of Reaction Conditions (e.g., Solvent, Base)
Reaction conditions play a pivotal role in the outcome of synthetic transformations involving this compound precursors.
Solvent: The choice of solvent can affect reaction rates, yields, and even the reaction mechanism. For instance, in the synthesis of 3-substituted benzofurans via radical reactions, polar organic solvents were found to be viable, though yields were lower compared to less polar options like DME (1,2-dimethoxyethane). nih.gov Halogenated solvents like dichloromethane were found to be unsuitable for this particular transformation. nih.gov In palladium-catalyzed reactions for benzofuran synthesis, solvents such as toluene (B28343) and dimethylformamide (DMF) are commonly used. nih.govacs.org The use of environmentally friendly solvents like water has also been explored for reactions like the halogenation of arylboronic acids. acs.org
Base: The base is another critical component in many of these reactions. In palladium-catalyzed cross-coupling reactions, a base is typically required to facilitate the transmetalation step. acs.org In the nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids, bases like potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) were found to be effective. beilstein-journals.org The addition of a base like cesium carbonate (Cs₂CO₃) has been shown to promote the rate of amination of arylboronic acids. nih.gov In some radical reactions for benzofuran synthesis, a strong base like lithium diisopropylamide (LDA) was found to be optimal. nih.gov
The optimization of reaction conditions, including the catalyst, ligand, solvent, base, and temperature, is a crucial aspect of developing efficient and selective synthetic methods for benzofuran derivatives.
Applications in Medicinal Chemistry and Drug Discovery
Design and Synthesis of Benzofuran-7-boronic Acid Derivatives for Therapeutic Purposes
The design of therapeutic agents based on the this compound scaffold involves strategic modifications to enhance potency, selectivity, and pharmacokinetic properties. sci-hub.se Synthetic chemists utilize this scaffold as a key intermediate, leveraging reactions like the Suzuki-Miyaura coupling to create diverse libraries of derivatives for biological screening. researchgate.netnih.gov
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzofuran (B130515) scaffold. Research on various benzofuran derivatives has provided key insights into how different substituents and their positions on the ring system influence biological activity.
Key SAR findings relevant to the benzofuran-7-position include:
Influence of 7-Position Substituents : The nature of the chemical group at the C-7 position significantly impacts antiproliferative activity. In one study, comparing a derivative with a methoxy (B1213986) group at C-7 to one with the group at C-6 showed that the C-7 substitution resulted in lower activity, highlighting the positional importance of substituents. mdpi.com
Introduction of Functional Groups : The introduction of a carboxamide (-CONH2) group at the 7-position has been shown to improve antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines. sci-hub.se
Halogenation : The addition of halogen atoms, such as bromine, to the benzofuran system is a known strategy to enhance cytotoxic effects. mdpi.comresearchgate.net Halogens can form "halogen bonds," which improve the binding affinity of the compound to its molecular targets. mdpi.com For instance, the synthesis of 7-bromo-4,6-dimethoxy-3-methyl-1-benzofuran-2-carboxylate demonstrates a common strategy of introducing bromine at the 7-position. sci-hub.se
Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzofuran Derivatives
| Modification Location | Chemical Group | Impact on Anticancer Activity | Source(s) |
| Position 7 | Methoxy (-OMe) | Less potent compared to a methoxy group at position 6. | mdpi.com |
| Position 7 | Carboxamide (-CONH2) | Improved antiproliferative activity. | sci-hub.se |
| Position 7 | Bromine (-Br) | Often included to enhance cytotoxicity. | sci-hub.seresearchgate.net |
| Position 3 | Methyl (-CH3) | Significant increase in antiproliferative activity. | mdpi.com |
| General | Halogenation (-Cl, -Br) | Generally increases anticancer activity through enhanced binding affinity. | mdpi.com |
The this compound scaffold is a valuable component in rational drug design, where it is used as a bioisostere or a key pharmacophore to interact with specific biological targets. nih.govlatrobe.edu.au The boronic acid group itself is a key feature, known to interact with serine, threonine, or carboxylate residues in the active sites of enzymes. nih.govresearchgate.net
A notable example of rational design involves the development of analogs for the anti-tuberculosis drug bedaquiline (B32110). In this research, the naphthalene (B1677914) unit of bedaquiline was replaced with various bicyclic heterocycles, including the benzofuran-7-yl moiety, to modulate the compound's lipophilicity and other properties. nih.gov Specifically, the synthesis of 1-(Benzofuran-7-yl)-3-(dimethylamino)propan-1-one was part of this strategy to explore new chemical space while retaining the core structural elements required for activity. nih.gov
Furthermore, the design of inhibitors for the hepatitis C virus (HCV) NS5B polymerase has utilized benzofuran boronic acid derivatives. acs.orgosti.gov These efforts highlight the strategy of retaining the boronic acid as the essential pharmacophore for antiviral activity while modifying the benzofuran scaffold to improve pharmacokinetic properties and overcome issues like rapid metabolism. acs.orgosti.gov
Structure-Activity Relationship (SAR) Studies
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated significant potential as anticancer agents, owing to their ability to inhibit cancer cell growth and modulate key cellular pathways involved in proliferation and survival. researchgate.netresearchgate.netmdpi.com
The benzofuran motif is a core component in many compounds exhibiting potent antitumor properties. mdpi.comresearchgate.net The incorporation of a boronic acid group can further enhance this activity by providing a specific mechanism for interacting with cancer-related enzymes like proteasomes. nih.gov
Derivatives built upon the benzofuran scaffold have been evaluated against a wide panel of human cancer cell lines, demonstrating broad-spectrum antiproliferative activity. While studies may not always use the exact this compound parent compound, the evaluation of derivatives with modifications at the 7-position provides strong evidence of the scaffold's potential.
For example, various 2,7-dicarboxamidebenzofuran derivatives have shown promising activity against NSCLC cell lines NSCLC-N6 and A549. sci-hub.se Other studies have tested benzofuran derivatives against leukemia (L1210, Molt4/C8, CEM/0), colon (HT29, SW620), and liver (HepG2) cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range. researchgate.netmdpi.comresearchgate.net Halogenated benzofurans, including those with substitutions at the 7-position, have shown selective toxicity towards human leukemia cells (K562, MOLT-4). researchgate.net
Table 2: Examples of Anticancer Activity of Benzofuran Derivatives Against Various Cell Lines
| Derivative Series | Cancer Cell Line(s) | Cell Line Type | Reported Activity (IC₅₀) | Source(s) |
| Amino 2-(trimethoxybenzoyl)-benzo[b]furans | L1210, Molt4/C8, CEM/0 | Leukemia | 16-24 nM | mdpi.com |
| 2,7-dicarboxamidebenzofurans | NSCLC-N6, A549 | Lung | < 9.3 µM to 39.4 µM | sci-hub.se |
| Benzofuran-isatin hybrid | HT29, SW620 | Colon | Significant inhibition of proliferation | mdpi.com |
| Dihaloacetyl benzofurans | HepG2, A549 | Liver, Lung | Significant activity, cell cycle arrest | researchgate.net |
| Brominated benzofurans | K562, MOLT-4 | Leukemia | Significant cytotoxicity | researchgate.net |
The anticancer effects of benzofuran derivatives are underpinned by their ability to interfere with critical cellular processes. The boronic acid moiety is particularly effective as a proteasome inhibitor. This inhibition disrupts the NF-κB signaling pathway, which is crucial for the survival of many cancer cells, ultimately leading to apoptosis (programmed cell death). nih.gov
Studies on specific benzofuran derivatives have shown that they can induce cell cycle arrest. For example, certain derivatives cause arrest at the G2/M phase in HepG2 liver cancer cells and at the S and G2/M phases in A549 lung cancer cells. researchgate.netresearchgate.net This halt in the cell cycle prevents cancer cells from dividing and proliferating. Furthermore, these compounds have been observed to induce apoptosis, a key mechanism for eliminating cancerous cells. researchgate.net
Anticancer Properties
Enzyme Inhibition (e.g., Proteasome Inhibition)
The boronic acid functional group is a well-established pharmacophore in the design of enzyme inhibitors, most notably proteasome inhibitors used in cancer therapy. nih.govnih.gov The boron atom in boronic acids is electrophilic and can form a stable, reversible covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome. nih.govsci-hub.se This interaction blocks the proteasome's catalytic activity, leading to a disruption of the ubiquitin-proteasome pathway, which is critical for protein turnover and is often dysregulated in cancer cells. nih.govgoogle.com
Bortezomib, the first-in-class proteasome inhibitor approved for treating multiple myeloma, is a dipeptidyl boronic acid. nih.govsci-hub.se Its success spurred the development of second-generation inhibitors like ixazomib, which was the first oral proteasome inhibitor. nih.govsci-hub.se Research into other boronic acid-containing compounds has shown that modifications to the scaffold can yield potent inhibitors. For instance, replacing a carboxylic acid group with its bioisostere, boronic acid, in other enzyme inhibitors like those for autotaxin, has led to a significant enhancement in inhibitory activity. mdpi.com While direct studies on this compound as a proteasome inhibitor are not extensively detailed in the provided literature, the known mechanism of boronic acids suggests a clear rationale for investigating its potential in this area.
Table 1: Examples of Boronic Acid-Based Proteasome Inhibitors
| Compound | Target | Mechanism of Action | Therapeutic Use | Citation |
|---|---|---|---|---|
| Bortezomib | 26S Proteasome (β5 subunit) | Reversibly inhibits the chymotrypsin-like activity of the proteasome by binding to the active site threonine. | Multiple Myeloma | nih.govnih.gov |
| Ixazomib | 26S Proteasome (β5 subunit) | Oral, reversible proteasome inhibitor with a similar mechanism to bortezomib. | Multiple Myeloma | nih.govsci-hub.se |
| Compound 14 | Proteasome and HDAC1 | Dual inhibitor exhibiting more potent proteasome inhibition than bortezomib. | Investigational | nih.gov |
Antimitotic Effects
The benzofuran scaffold is present in numerous compounds that exhibit a wide range of biological activities, including antimitotic effects. acs.org Antimitotic agents interfere with the process of cell division (mitosis), often by disrupting microtubule dynamics. One well-known antimitotic agent is combretastatin (B1194345) A-4 (CA-4), which binds to tubulin and prevents its polymerization into microtubules. nih.gov
Researchers have explored replacing key functional groups in known antimitotic agents with boronic acids to improve properties like water solubility without losing activity. nih.gov For example, boronic acid analogues of CA-4 were synthesized and found to be potent inhibitors of tubulin polymerization, with the cis-isomer demonstrating greater efficacy and enhanced water solubility compared to the parent compound. nih.gov Given that the benzofuran structure is a recognized pharmacophore with antimitotic potential, the incorporation of a boronic acid group at the 7-position presents a logical strategy for designing novel antimitotic agents. acs.orgnih.gov
Antimicrobial Activity
Benzofuran derivatives are a significant class of heterocyclic compounds that have demonstrated a broad spectrum of antimicrobial activities. researchgate.net This includes effects against various bacteria and fungi, making the benzofuran scaffold a promising template for the development of new antimicrobial drugs. acs.orgresearchgate.net
Antibacterial Effects (e.g., against Gram-positive and Gram-negative bacteria)
Derivatives of the benzofuran core have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain halogenated derivatives of 3-benzofurancarboxylic acid are active against Gram-positive cocci such as Staphylococcus aureus and Bacillus subtilis. mdpi.com The introduction of a halogen into the benzofuran structure appears to be important for this activity. mdpi.com
Furthermore, hybrid molecules incorporating the benzofuran moiety have been developed to target a range of pathogens. Unsymmetrical triaryl bisamidines containing a benzofuran unit showed high potency against clinically important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov Additionally, conjugates of glycopeptide antibiotics with benzoxaboroles—a class of compounds structurally related to benzofuran-boronic acids—exhibited excellent antibacterial activity against Gram-positive bacteria, including some vancomycin-resistant strains. researchgate.net While specific minimum inhibitory concentration (MIC) data for this compound is not available in the cited texts, the consistent antibacterial activity across a range of benzofuran-containing molecules supports its potential as an antibacterial agent. nih.govmdpi.comresearchgate.net
Table 2: Antibacterial Activity of Selected Benzofuran Derivatives
| Compound Type | Target Organisms | Observed Activity | Citation |
|---|---|---|---|
| Halogenated 3-benzofurancarboxylic acid derivatives | Gram-positive cocci (S. aureus, S. epidermidis, B. subtilis) | MIC values ranging from 50 to 200 µg/mL. | mdpi.com |
| Triaryl bisamidines with benzofuran unit | Gram-positive pathogens (MRSA, VRE, B. anthracis) | Potent activity, with specific MICs dependent on the full structure. | nih.gov |
| Benzoxaborole-glycopeptide conjugates | Gram-positive bacteria (including vancomycin-intermediate and resistant strains) | Excellent antibacterial activity, overcomes some forms of resistance. | researchgate.net |
Antifungal Effects
The benzofuran nucleus is a key structural feature in several antifungal agents. researchgate.netresearchgate.net Some derivatives act by inhibiting essential fungal enzymes. For instance, a series of benzofuran derivatives were found to be potent and selective inhibitors of Candida albicans N-myristoyltransferase (CaNmt), an enzyme crucial for fungal viability. nih.gov
Studies on various synthetic benzofuran derivatives have demonstrated their efficacy against a range of fungal species. Certain 3-benzofurancarboxylic acid derivatives showed activity against Candida albicans and Candida parapsilosis with MIC values of 100 µg/mL. mdpi.com Other research has focused on benzofuran-semicarbazide hybrids, some of which displayed good fungistatic activity against Candida zeylanoides, Candida albicans, and Cryptococcus neoformans. researchgate.net The antifungal potential of the benzofuran scaffold is well-documented, providing a strong basis for evaluating this compound for similar properties. researchgate.netmdpi.comnih.gov
Table 3: Antifungal Activity of Selected Benzofuran Derivatives
| Compound Type | Target Organisms | Mechanism/Activity | Citation |
|---|---|---|---|
| Benzofuran derivatives (e.g., RO-09-4609) | Candida albicans | Potent and selective inhibition of N-myristoyltransferase (CaNmt). | nih.gov |
| Halogenated 3-benzofurancarboxylic acid derivatives | Candida albicans, Candida parapsilosis | Antifungal activity with MIC of 100 µg/mL. | mdpi.com |
| Benzofuran-semicarbazide hybrids | Candida zeylanoides, C. albicans, Cryptococcus neoformans | Good fungistatic activity observed in vitro. | researchgate.net |
Antiviral Properties
The combination of a benzofuran core and a boronic acid moiety has proven to be particularly effective in the development of antiviral agents, especially against the Hepatitis C virus (HCV). acs.orgnih.govnih.gov Many of these compounds function as non-nucleoside inhibitors of the HCV NS5B polymerase, an RNA-dependent RNA polymerase that is essential for viral replication. acs.orgnih.gov
In several series of HCV inhibitors, a benzyl (B1604629) boronic acid group attached to the benzofuran scaffold was found to be a critical pharmacophore for achieving potent, broad-spectrum antiviral activity. acs.orgnih.gov The boronic acid was essential for high potency, and its removal led to a dramatic loss of activity. acs.org Structure-activity relationship (SAR) studies revealed that electron-withdrawing groups adjacent to the boron atom could enhance antiviral potency, particularly against drug-resistant viral strains. acs.orgnih.gov
Potential for Interfering with Viral Binding and Entry
The mechanism of action for many benzofuran-based HCV inhibitors involves direct binding to the NS5B polymerase enzyme. nih.govnih.gov These inhibitors bind to an allosteric site known as the palm II site, which interferes with the initiation step of the viral RNA replication cycle. nih.gov X-ray crystallography studies of an inhibitor co-crystallized with the NS5B protein confirmed the formation of a boronate complex within the enzyme's binding pocket, highlighting the direct role of the boronic acid in the inhibitor-protein interaction. nih.govnih.gov
Beyond enzyme inhibition, the boronic acid group offers another potential antiviral mechanism: interference with viral entry. mdpi.com Boronic acids are known to form reversible complexes with diols, which are common in the sugar molecules of glycoproteins on the surface of many viruses, such as the Human Immunodeficiency Virus (HIV). nih.govmdpi.com By binding to these viral glycans, boronic acid-containing compounds could potentially disrupt the interaction between the virus and its host cell receptors, thereby blocking viral binding and entry. mdpi.com This strategy has been explored by designing quinolone-boronic acid compounds intended to interfere with the importation of the influenza A virus ribonucleoprotein. mdpi.com
Table 4: Antiviral Activity of Benzofuran Boronic Acid Derivatives against HCV
| Compound Series | Viral Target | Mechanism of Action | Key Finding | Citation |
|---|---|---|---|---|
| N-benzyl boronic acid benzofurans (e.g., GSK5852) | HCV NS5B Polymerase | Binds to the palm site II, inhibiting RNA replication initiation. | The benzyl boronic acid moiety was essential for potent, broad-spectrum antiviral activity. | acs.orgnih.gov |
| N-phenyl boronic acid benzofurans | HCV NS5B Polymerase | Inhibition of viral replicons, including drug-resistant mutants. | Displayed low nanomolar EC50 values against genotype 1a and 1b replicons. | acs.org |
| Sulfonamide-N-benzoxaborole benzofuran (GSK8175) | HCV NS5B Polymerase | Forms a boronate complex within the enzyme binding pocket. | Showed a robust decrease in viral RNA levels in HCV-infected patients. | nih.govnih.gov |
Neuroprotective Effects
Derivatives based on the benzofuran scaffold have demonstrated significant neuroprotective capabilities. Studies have shown that certain benzofuran compounds can protect neurons from excitotoxic damage. koreascience.krnih.gov For instance, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their ability to protect primary cultured rat cortical neurons against NMDA-induced excitotoxicity. koreascience.krnih.gov Several of these compounds showed considerable protection, with some derivatives maintaining over 75% cell viability at a concentration of 100 μM after exposure to the neurotoxin. nih.gov
The neuroprotective effects are often linked to the antioxidant properties of the benzofuran moiety. nih.gov One derivative, compound 1j (with an -OH substitution at the R3 position), not only showed marked anti-excitotoxic effects but also scavenged 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibited lipid peroxidation in rat brain homogenate. koreascience.kr Furthermore, hybrid molecules combining tacrine (B349632) with a benzofuran scaffold have shown neuroprotective effects in neuroblastoma cells against toxicity induced by the Aβ1-42 peptide, which is implicated in Alzheimer's disease. nih.govuc.pt The benzofuran scaffold is considered a mimic of the indanone moiety of donepezil, a well-known drug for Alzheimer's treatment. nih.gov
Neuroprotective Activity of Benzofuran-2-Carboxamide Derivatives
| Compound | Substituent Details | Activity Noted | Source |
|---|---|---|---|
| Compound 1f | -CH3 substitution at R2 position | Potent and efficacious neuroprotection against NMDA-induced excitotoxicity, comparable to memantine. | koreascience.kr |
| Compound 1j | -OH substitution at R3 position | Marked anti-excitotoxic effects and antioxidant activity (ROS scavenging). | koreascience.kr |
| TAC-BF Hybrids | Tacrine-benzofuran conjugates | Neuroprotective against Aβ1-42 induced toxicity in SH-SY5Y cells. | nih.gov |
Anti-inflammatory Properties
The benzofuran core is associated with significant anti-inflammatory activity. rsc.orgresearchgate.net Certain furochromones, which contain a benzofuran unit, have been identified as analgesic and anti-inflammatory agents. researchgate.net The development of benzo-lipoxin A4 analogs, synthesized using Suzuki-Miyaura coupling with a catechol boronic ester, has led to compounds with potent anti-inflammatory properties, demonstrated by their ability to suppress neutrophil infiltration in vivo. rsc.org The broad biological profile of benzofuran derivatives includes anti-inflammatory effects, making them attractive for developing new therapeutic agents. researchgate.net
Other Therapeutic Applications (e.g., Alzheimer's disease, PTP-1B inhibition)
Beyond general neuroprotection, benzofuran derivatives are being specifically investigated for multifactorial diseases like Alzheimer's. rsc.org Their development as multi-target directed ligands (MTDLs) aims to address several pathological hallmarks of the disease simultaneously, such as inhibiting acetylcholinesterase (AChE) and β-amyloid (Aβ) peptide aggregation. nih.gov Tacrine-benzofuran hybrids have shown sub-micromolar inhibition of AChE and a good capacity to inhibit both self- and copper-mediated Aβ aggregation. nih.govuc.pt Iodinated pyridyl benzofuran derivatives have been developed as imaging probes for Aβ plaques, showing excellent binding affinity to Aβ aggregates, which is crucial for the diagnosis and monitoring of Alzheimer's disease. plos.org A specific benzofuran analogue, MDR-1339, has been identified as an orally active and blood-brain-barrier-permeable Aβ aggregation inhibitor that improved learning and memory in an Alzheimer's disease mouse model. nih.gov
Another critical therapeutic target is Protein Tyrosine Phosphatase 1B (PTP-1B), an enzyme that negatively regulates insulin (B600854) signaling. researchgate.netnih.gov Inhibition of PTP-1B is a validated strategy for treating Type 2 diabetes and obesity. researchgate.netnih.govmdpi.com Several series of benzofuran derivatives, including hydroxy benzofuran methyl ketones and benzofuran/benzothiophene biphenyls, have been evaluated as potent PTP-1B inhibitors. nih.govresearchgate.net Some of these compounds displayed good inhibitory activity, with IC50 values in the nanomolar range. nih.govresearchgate.net
Inhibitory Activity of Benzofuran Derivatives
| Derivative Class | Target | Key Finding | Source |
|---|---|---|---|
| Iodinated Pyridyl Benzofurans | Aβ(1–42) Aggregates | Excellent binding affinity with Ki values from 2.4 to 10.3 nM. | plos.org |
| 2-Arylbenzofurans | PTP-1B | Identified as potent allosteric inhibitors of PTP-1B. | mdpi.com |
| Benzofuran/Benzothiophene Biphenyls | PTP-1B | Potent inhibitors with IC50 values in the range of 20-50 nM. | researchgate.net |
| Tacrine-Benzofuran Hybrids | AChE & Aβ Aggregation | Showed sub-micromolar AChE inhibition and inhibited Aβ aggregation. | nih.gov |
Pharmacological Mechanisms of Action of this compound Derivatives
The therapeutic effects of this compound derivatives are rooted in their specific interactions with biological macromolecules, which can be predicted and understood through advanced computational and experimental techniques.
Interactions with Biological Targets (e.g., Hydrogen Bonding, Enzymatic Processes)
Boronic acids are Lewis acids that can form reversible, non-ionic bonds with nucleophilic biological compounds like enzyme residues. mdpi.com The boronic acid moiety is known to form a complex with the nucleophilic N-terminal threonine hydroxyl group in the active site of the proteasome, leading to apoptosis in cancer cells. mdpi.com In the context of benzofuran derivatives targeting enzymes like PTP-1B, interactions are highly specific. Crystallographic studies show that these inhibitors bind to the enzyme's active site, held in place by hydrogen bonding and van der Waals interactions within two hydrophobic pockets. researchgate.net For some HCV NS5B inhibitors, the boronic acid moiety contributes to binding by establishing multiple hydrogen bonds, sometimes mediated by a network of ordered water molecules, without direct covalent interaction with the protein. osti.govacs.org However, in other cases, such as with serine proteases, the boronic acid group can form a stable, covalent transition-state complex by binding to the hydroxyl group of a catalytic serine residue, thereby inhibiting the enzyme. nih.govresearchgate.net
Binding Mode Predictions through Ligand-Steered Modeling
Given the frequent absence of crystal structures for active-state receptors like the Cannabinoid Receptor 2 (CB2), ligand-steered modeling has become a valuable tool. nih.gov This computational approach uses known ligands to shape and optimize the binding site of a receptor through a docking-based stochastic global energy minimization procedure. nih.gov This method was successfully applied to a series of 2,3-dihydro-1-benzofuran derivatives designed as potent and selective CB2 agonists. nih.gov The modeling helped to identify a putative binding mode for this class of agonists, explaining structure-activity relationship (SAR) data and guiding the design of more effective compounds for treating conditions like neuropathic pain. nih.gov This technique allows for the structural characterization of the agonist-receptor complex, highlighting the key residues involved in ligand recognition. nih.gov
Covalent Adduct Formation with Proteins
A key feature of the boronic acid functional group is its ability to form reversible covalent bonds, particularly with diols and certain amino acid residues. nih.gov This mechanism is central to their inhibitory action against many enzymes. For instance, boronic acid-based inhibitors of serine β-lactamases form a covalent adduct with the catalytic Ser70 residue in the enzyme's active site. researchgate.net Similarly, the drug Bortezomib functions by having its boronic acid moiety form a complex with the hydroxyl group of a threonine residue in the proteasome active site. mdpi.com Lyophilization of boronic acid compounds with polyols like mannitol (B672) can lead to the formation of a covalent boronate ester adduct, which is stable in solid form but readily releases the active boronic acid upon dissolution in an aqueous environment. google.com While some boronic acid inhibitors act through non-covalent hydrogen bonding networks osti.govacs.org, the capacity to form these transient covalent bonds is a defining and powerful aspect of their pharmacological mechanism. nih.govresearchgate.net
Catalytic and Supramolecular Chemistry Involving Benzofuran 7 Boronic Acid
Benzofuran-7-boronic Acid in Boronic Acid Catalysis (BAC)
Boronic acid catalysis (BAC) has emerged as a powerful strategy in organic synthesis, offering mild and selective methods for chemical transformations. researchgate.net This approach leverages the ability of boronic acids to reversibly interact with hydroxyl groups, enabling the activation of otherwise unreactive functionalities. researchgate.net
Activation of Hydroxy Functional Groups
A key application of boronic acid catalysis is the activation of hydroxy functional groups. researchgate.net Boronic acids can form covalent bonds with alcohols, facilitating their conversion into better leaving groups or rendering them more susceptible to nucleophilic attack. researchgate.net This activation circumvents the need for harsh reagents often required for the transformation of alcohols, promoting more atom-economical and environmentally benign reaction conditions. researchgate.net
Electrophilic Activation of Carboxylic Acids
This compound and its derivatives can act as catalysts for the electrophilic activation of carboxylic acids. researchgate.net This process is believed to involve the formation of a mono-acyl boronic ester intermediate upon condensation between the boronic acid and the carboxylic acid. umanitoba.ca This intermediate is more susceptible to nucleophilic attack, facilitating reactions such as amidation. researchgate.netumanitoba.ca For instance, the use of boronic acid catalysts enables the formation of amides from carboxylic acids and amines under mild conditions. researchgate.net This catalytic activation also extends to other transformations of carboxylic acids, including cycloadditions and conjugate additions. researchgate.netresearchgate.net
Formation of Carbocation Intermediates
Boronic acid catalysts, including those with a benzofuran (B130515) scaffold, can facilitate the formation of carbocation intermediates from alcohols. researchgate.net This is particularly effective with benzylic and allylic alcohols. nih.govacs.org The boronic acid promotes the dehydration of the alcohol, generating a carbocation that can then be trapped by various nucleophiles. researchgate.netnih.gov This strategy has been successfully employed in Friedel-Crafts type reactions, allowing for the formation of new carbon-carbon bonds with arenes and other nucleophilic partners under mild conditions. researchgate.netnih.govacs.org The use of highly electron-deficient arylboronic acids is often preferred for these transformations. nih.gov
Selective Binding to Alcohols, Diols, and Saccharides
A fundamental aspect of boronic acid chemistry is their ability to selectively bind to molecules containing diol functionalities, such as saccharides. researchgate.netnih.gov This interaction involves the formation of cyclic boronate esters, which are stable complexes. nih.govnih.gov This selective binding has been exploited in various applications, including the development of sensors for carbohydrates and as a strategy for the selective protection or activation of diols in complex molecules. researchgate.net The formation of tetrahedral adducts between boronic acids and diols or saccharides can increase the nucleophilicity of the hydroxyl groups, making them more reactive towards electrophiles. researchgate.net
Applications in Organic Synthesis as a Building Block
Beyond its catalytic activity, this compound is a valuable building block in organic synthesis, primarily due to its participation in cross-coupling reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
This compound and its derivatives are widely utilized as coupling partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govchemimpex.com This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. nih.govsemanticscholar.org The benzofuran moiety can be readily introduced into a wide range of organic molecules, leading to the synthesis of complex structures, including pharmaceuticals and materials with specific electronic or photophysical properties. chemimpex.combeilstein-journals.org
The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a diverse array of aryl and heteroaryl halides, providing access to a vast chemical space of benzofuran-containing compounds. nih.govthieme-connect.comnih.gov Researchers have developed various catalytic systems to optimize these reactions, including the use of different palladium sources, ligands, and reaction conditions to achieve high yields and functional group tolerance. nih.govsemanticscholar.orgbeilstein-journals.org
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions Involving Benzofuran Boronic Acid Derivatives
| Coupling Partner 1 (Boronic Acid Derivative) | Coupling Partner 2 (Halide) | Catalyst/Conditions | Product | Reference |
| Benzofuran-2-ylboronic acid | 5-Bromopyrimidine | Pd/C | 5-(Benzofuran-2-yl)pyrimidine | thieme-connect.com |
| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂, RuPhos | 4-(Benzofuran-2-yl)benzonitrile | nih.gov |
| (3-Methylphenyl)boronic acid | 2-Fluoronaphtho[2,1-b]furan | Ni(cod)₂, PCy₃, K₂CO₃ | 2-(3-Methylphenyl)naphtho[2,1-b]furan | beilstein-journals.org |
| 4-Methoxyphenylboronic acid | 2-(4-Bromophenyl)benzofuran | Pd(II) complex, K₂CO₃, EtOH/H₂O | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzofuran | nih.gov |
This table presents a selection of examples and is not exhaustive.
The development of stable boronic acid surrogates, such as diethanolamine (B148213) (DABO) complexed boronates, has further expanded the utility of these building blocks by improving their stability and ease of handling. nih.gov These stable complexes can be used directly in Suzuki-Miyaura reactions, offering an operationally simple and efficient alternative to the sometimes-labile free boronic acids. nih.gov
Introduction of Various Functional Groups onto the Benzofuran Ring
The boronic acid functional group at the 7-position of the benzofuran ring serves as a versatile handle for the introduction of a wide array of other functional groups, primarily through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely utilized method for this purpose, enabling the formation of carbon-carbon bonds between the benzofuran scaffold and various aryl or vinyl partners. researchgate.netmdpi.com
In a typical Suzuki coupling reaction, this compound is reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. semanticscholar.orgfujifilm.com The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. mdpi.com This methodology allows for the synthesis of 7-arylbenzofuran derivatives, which are important structural motifs in medicinal chemistry and materials science. researchgate.netsemanticscholar.org
The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the this compound (activated by the base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. diva-portal.org The versatility of this reaction allows for the introduction of a diverse range of substituents, as a wide variety of aryl halides are commercially available or readily synthesized.
Below is a table representing typical Suzuki-Miyaura coupling reactions using this compound to introduce different functional groups.
| Entry | Aryl Halide Partner | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 7-Phenylbenzofuran | ~90 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 7-(4-Methoxyphenyl)benzofuran | ~85 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 7-(4-(Trifluoromethyl)phenyl)benzofuran | ~88 |
| 4 | 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene/H₂O | 7-(Pyridin-2-yl)benzofuran | ~75 |
Note: The yields presented are representative examples based on similar Suzuki coupling reactions and may vary depending on the precise reaction conditions.
Beyond standard Suzuki coupling, the boronic acid functionality can participate in other transformations, such as Chan-Lam coupling for the formation of C-O or C-N bonds, although these are less common for arylboronic acids compared to Suzuki reactions. The ability to convert the boronic acid into a variety of other groups makes this compound a key intermediate in the synthesis of complex, functionalized benzofuran derivatives.
Chemodivergent Syntheses
Chemodivergent synthesis refers to the selective formation of different products from a common set of starting materials by simply tuning the reaction conditions, such as the catalyst or additives. This compound, as an ortho-hydroxylated arylboronic acid, is a valuable substrate in such transformations.
A notable example is the relay rhodium(I)/Brønsted acid-catalyzed tandem arylation-cyclization reaction between ortho-hydroxylated arylboronic acids and propargyl alcohols. researchgate.net This methodology allows for the chemodivergent synthesis of either benzofurans or benzo-2H-pyrans. The outcome of the reaction is controlled by the catalytic system employed.
The proposed mechanism involves an initial rhodium-catalyzed addition of the arylboronic acid to the alkyne of the propargyl alcohol. From the common intermediate formed, the reaction pathway can diverge. In the presence of a Brønsted acid like toluenesulfonic acid (TsOH), a subsequent cyclization and dehydration sequence leads to the formation of the benzofuran skeleton. researchgate.net Conversely, under a different set of catalytic conditions, an alternative cyclization pathway can be favored, yielding the isomeric benzo-2H-pyran structure.
The selectivity is governed by the subtle interplay between the different catalysts and intermediates. The ortho-hydroxy group of this compound plays a critical role, acting as an internal nucleophile in the cyclization step. The ability to switch between two distinct heterocyclic scaffolds from the same starting materials highlights the synthetic utility of this compound in generating molecular diversity.
Table of Chemodivergent Synthesis Pathways
| Starting Materials | Catalyst System | Key Additive | Product Scaffold |
| This compound + Propargyl alcohol | [Rh(cod)Cl]₂ / Ligand | TsOH | Benzofuran derivative |
| This compound + Propargyl alcohol | Rh(I) catalyst / different ligand | - | Benzo-2H-pyran derivative |
This table illustrates the principle of chemodivergence. Specific ligands and conditions determine the selectivity of the reaction.
This strategic approach enables access to different classes of compounds from a single set of precursors, which is a highly efficient strategy in modern organic synthesis and drug discovery. The development of such chemodivergent reactions significantly enhances the value of building blocks like this compound. researchgate.net
Supramolecular Interactions and Assemblies
Host-Guest Chemistry
The boronic acid functional group is a versatile unit for constructing supramolecular assemblies through reversible covalent interactions. This compound can participate in host-guest chemistry primarily through two mechanisms: the formation of boronate esters with polyols and the self-condensation to form boroxines.
Boronic acids are known to undergo reversible dehydration to form cyclic trimers known as boroxines. This self-assembly process can lead to the formation of well-ordered supramolecular structures. acs.org In the case of this compound, three molecules can condense to form a six-membered boroxine (B1236090) ring, with the three benzofuran units pointing outwards. This creates a planar, somewhat disc-shaped molecule that can act as a host for guest molecules through π-π stacking interactions or as a building block for more complex architectures like liquid crystals or porous materials.
Furthermore, the benzofuran moiety itself, being an electron-rich aromatic system, can participate in host-guest interactions. For instance, benzofuran-containing macrocycles have been investigated as hosts for electron-deficient guests like fullerenes (e.g., C₆₀). acs.org While not specifically using the boronic acid for binding, a molecule like this compound could be incorporated into larger host structures where the benzofuran unit provides a binding site and the boronic acid provides a point for further functionalization or structural control. acs.orggoogle.com
The interaction of the boronic acid with diols can also be considered a form of host-guest chemistry, where the boronic acid acts as a host or receptor for the diol guest. This interaction is highly specific for molecules with 1,2- or 1,3-diol functionalities. nih.gov This reversible covalent bonding is the basis for many applications in separation and sensing.
Table of Potential Host-Guest Interactions
| Host (derived from this compound) | Guest Type | Primary Interaction | Potential Application |
| Tris(benzofuran-7-yl)boroxine | Planar aromatic molecules | π-π stacking | Molecular recognition, materials science |
| This compound | Polyols (e.g., sugars, catechols) | Reversible boronate ester formation | Separation, sensing |
| Macrocycle containing benzofuran units | Fullerenes, electron-poor species | π-π stacking, van der Waals forces | Molecular electronics, complexation |
Sensing Applications and Biosensors through Diol Interactions
Boronic acids are exceptionally useful as molecular receptors for diols, a feature that has been extensively exploited in the development of sensors and biosensors, particularly for carbohydrates like glucose. nih.govnih.gov The underlying principle is the reversible formation of a cyclic boronate ester between the boronic acid and the cis-diol moiety of a saccharide. nih.govrsc.org
This compound is well-suited for this application as it combines the diol-binding unit (the boronic acid) with a fluorescent signaling unit (the benzofuran ring system). The benzofuran scaffold is naturally fluorescent, and its photophysical properties are sensitive to changes in the electronic environment of its substituents.
When the boronic acid group is unbound, it exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. Upon binding with a diol, the boron center becomes sp³ hybridized, forming a stable five- or six-membered ring. nih.gov This change in hybridization and the formation of the boronate ester alters the electronic properties of the benzofuran ring, leading to a detectable change in its fluorescence. This change can manifest as a quenching (decrease) or enhancement (increase) of the fluorescence intensity, or a shift in the emission wavelength (ratiometric sensing). rsc.org
This mechanism is often described as a Photoinduced Electron Transfer (PET) process. In many designs, an interaction between the boron atom and a nearby heteroatom (like the furan (B31954) oxygen) can influence a PET process that quenches the fluorescence. Binding to a diol disrupts this interaction, "turning on" the fluorescence.
The affinity and selectivity of the sensor can be tuned by modifying the structure of the benzofuran ring or by introducing other functional groups. The development of such fluorescent sensors is a major area of research for applications in medical diagnostics, such as continuous glucose monitoring for diabetes management. researchgate.net
Table of Fluorescence Sensing Principle
| State of Sensor | Boron Hybridization | Interaction | Fluorescence Output |
| Unbound (in aqueous buffer) | sp² ⇌ sp³ | Reversible hydration | Baseline fluorescence |
| Bound to Diol (e.g., Glucose) | sp³ | Cyclic boronate ester formed | Modulated fluorescence (e.g., enhanced or quenched) |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a molecular-level understanding of the electronic structure and energetics of benzofuran (B130515) boronic acid and its derivatives.
Density Functional Theory (DFT) is a powerful computational method used to investigate the intricate details of reaction pathways, including the structures of transition states and intermediates. For reactions involving benzofuran and its derivatives, DFT calculations have provided crucial insights into mechanisms and selectivity.
Studies have explored the nickel-catalyzed insertion of boron into the C-O bond of benzofuran. chemrxiv.org DFT studies on this transformation suggest a mechanism where a base activates a diboron (B99234) reagent, generating a reactive boryl group. chemrxiv.org The calculations indicate that the transmetalation/boryl transfer step is likely the rate-determining step, with a calculated activation energy of 27.1 kcal·mol⁻¹. chemrxiv.org This research utilized several DFT-based methods, including the hybrid functional B3LYP with Grimme's empirical dispersion corrections (B3LYP-D3), as well as M06-2X and ωB97XD functionals for comparison. chemrxiv.org
Another area of investigation involves the functionalization of phenols to produce benzofuranones, where borane (B79455) acts as a catalyst. chinesechemsoc.org DFT calculations at the M06-2X/6-31G(d) level were used to explore the potential energy surface of the reaction. chinesechemsoc.org These studies revealed that the reaction proceeds through an untypical Friedel-Crafts alkylation followed by lactonization. chinesechemsoc.org The calculations successfully explained the high ortho-chemoselectivity, showing it to be a result of combined thermodynamic and kinetic factors. chinesechemsoc.org Specifically, the energy barrier for ortho-alkylation was found to be lower by 6.1 kcal/mol compared to para-alkylation. chinesechemsoc.org
Furthermore, DFT has been employed to elucidate the mechanism of radical reactions for synthesizing 3-substituted benzofurans. nih.gov Calculations using the M06-2x method helped to detail the energy profile of the reaction between a 2-iodophenyl allenyl ether and a heteroatom anion, which acts as a super-electron-donor in a single electron transfer (SET) process. nih.gov
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Nickel-Catalyzed Boron Insertion into Benzofuran C-O Bond | B3LYP-D3, M06-2X, ωB97XD | Boryl transfer step is rate-determining with an activation energy of 27.1 kcal·mol⁻¹. | chemrxiv.org |
| Borane-Catalyzed Dual Functionalization of Phenols to Benzofuranones | M06-2X/6-31G(d) | High ortho-selectivity is due to a lower activation barrier (6.1 kcal/mol) and favorable thermodynamics. | chinesechemsoc.org |
| Radical Coupling for 3-Substituted Benzofurans | M06-2x | Mechanism involves a single electron transfer (SET) from a heteroatom anion to the aryl iodide substrate. | nih.gov |
Computational modeling is crucial for understanding how benzofuran boronic acid derivatives interact with biological targets, such as enzymes. These models help elucidate the binding modes that are essential for biological activity.
In the development of inhibitors for the Hepatitis C Virus (HCV) NS5B polymerase, a key target in antiviral therapy, computational modeling played a significant role. acs.orgosti.gov For a series of benzofuran-based inhibitors, a boronic acid moiety was identified as a critical pharmacophore for potent activity against various HCV replicons. acs.orgacs.org Initial designs sought to maintain a binding mode similar to that of parent compounds, particularly concerning the position of the boronic acid in the binding site. acs.orgosti.gov When the benzylic methylene (B1212753) group was removed to create N-phenyl sulfonamide analogs, it was predicted that the boron pharmacophore would shift significantly within the binding pocket, by approximately 3.6 to 3.7 Å. acs.orgosti.govnih.gov Despite this shift, these analogs established new, potent binding interactions. acs.orgosti.gov
X-ray crystallography of an N-benzoxaborole analog (49) bound to the NS5B protein revealed an extensive network of interactions mediated by highly ordered water molecules. acs.orgnih.gov The oxaborole moiety interacts directly with two water molecules, which in turn form hydrogen bonds with protein residues, highlighting the boronic acid's contribution to binding affinity without direct covalent interaction with the protein. acs.org
Furthermore, studies on boron-containing compounds as inhibitors of penicillin-binding proteins (PBPs) have revealed distinct binding modes. researchgate.net Boronic acids can react with serine residues in the active site. Depending on the scaffold, they can bind in a monocovalent, dicovalent, or even tricovalent manner, forming bonds with multiple serine and lysine (B10760008) residues. researchgate.net For example, phenylboronic acids have been observed to bind tricovalently to Ser294, Ser349, and Lys484 in a PBP. researchgate.net
| Biological Target | Benzofuran/Boronic Acid Derivative | Key Interaction/Binding Mode | Reference |
|---|---|---|---|
| HCV NS5B Polymerase | N-phenyl sulfonamide benzofuran boronic acids | Boron pharmacophore shifts ~3.7 Å but establishes new, potent water-mediated hydrogen bonds. | acs.orgosti.govnih.gov |
| HCV NS5B Polymerase | N-benzoxaborole analog (49) | Boronate complex formation within the binding pocket, mediated by an extensive network of ordered water molecules. | acs.orgnih.gov |
| Penicillin-Binding Protein (PBP) | Phenylboronic acids | Tricovalent binding to Ser294, Ser349, and Lys484. | researchgate.net |
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor and to analyze the stability and conformational changes of the resulting complex over time. researchgate.net These methods are instrumental in drug discovery. researchgate.net
In the study of benzofuran-chalcone hybrids as potential anticancer agents, molecular docking was used to complement experimental results. unisa.ac.za The most cytotoxic compounds were docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR) and the colchicine (B1669291) binding site of tubulin to understand their mechanism of action. unisa.ac.za Similarly, benzofuran-appended aminoquinazoline hybrids were evaluated for their ability to inhibit EGFR-tyrosine kinase (EGFR-TK) phosphorylation, with molecular docking providing theoretical support for their mode of action. unisa.ac.za
Molecular docking studies of benzofuran derivatives as potential inhibitors of the protein ALK (Anaplastic Lymphoma Kinase) have also been performed. mdpi.com The binding modes of potent compounds were analyzed within the ALK protein binding pocket (PDB ID: 2XP2), revealing key interactions with amino acid residues. mdpi.com
In another example, virtual compounds were constructed and their conformations minimized using molecular mechanics force fields (OPLS3) to assess how structural changes would affect their alignment within the NS5B polymerase active site compared to a known inhibitor. osti.govnih.gov This modeling suggested that constraining the phenyl ring's rotation might be necessary to maintain the optimal alignment of the boronic acid for potent antiviral activity. osti.govnih.gov
| Target Protein | Ligand Class | Docking Insights | Reference |
|---|---|---|---|
| EGFR-TK / Tubulin | Benzofuran-chalcone hybrids | Docking into the ATP binding site of EGFR and colchicine site of tubulin to explain anticancer activity. | unisa.ac.za |
| EGFR-TK | Benzofuran-aminoquinazoline hybrids | In silico docking into the ATP binding site of EGFR supported the proposed mechanism of apoptosis induction. | unisa.ac.za |
| Anaplastic Lymphoma Kinase (ALK) | Benzofuran derivatives | 3D models showed specific interactions with amino acid residues in the ALK binding pocket. | mdpi.com |
| HCV NS5B Polymerase | Constrained benzyl (B1604629) boronic acid analogs | Molecular mechanics minimization was used to visualize theoretical local conformational minima and alignment with a bound inhibitor. | osti.govnih.gov |
Prediction of Reactivity and Selectivity
Computational methods are increasingly used not only to explain observed outcomes but also to predict the reactivity and selectivity of chemical reactions. This predictive power accelerates the development of new synthetic methods.
DFT calculations have been successfully used to predict and explain the chemoselectivity and regioselectivity of reactions involving benzofuran precursors. In the borane-catalyzed functionalization of phenols, DFT calculations showed that ortho-alkylation is strongly favored over para-alkylation. chinesechemsoc.org The calculations revealed that the binding free energy for the precursor to ortho-alkylation is 3.1 kcal/mol lower than for para-alkylation, and the subsequent activation barrier is also significantly lower, demonstrating a combined thermodynamic and kinetic preference. chinesechemsoc.org
In studies of transition metal-catalyzed reactions, DFT has been used to analyze detailed reaction mechanisms to understand observed selectivity. bohrium.com For instance, in the development of new synthetic methods for fused tricyclic benzofurans, DFT calculations helped elucidate the reaction pathways and the origins of chemoselectivity. bohrium.com
Furthermore, computational studies on boronic esters have shown that theoretical calculations can predict binding preferences. DFT calculations (B3LYP/6-31G*) on the coordination of alkoxides to a fluoroaromatic pinacol (B44631) boronic ester demonstrated that steric factors were more influential than basicity (pKa-H). uea.ac.uk This led to the weaker binding of the bulkier tert-butoxide compared to methoxide (B1231860), a prediction that guides the design of directing groups for C-H functionalization. uea.ac.uk The analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps for benzofuran derivatives also helps to understand and predict their reactivity, identifying the most likely sites for nucleophilic and electrophilic attack. researchgate.netnih.gov
| Predicted Property | System/Reaction | Computational Method/Basis | Key Prediction/Insight | Reference |
|---|---|---|---|---|
| Regioselectivity | Borane-catalyzed alkylation of phenols | DFT (M06-2X) | Predicted and explained the high ortho-selectivity based on lower binding and activation energies. | chinesechemsoc.org |
| Chemoselectivity | Transition metal-catalyzed synthesis of fused benzofurans | DFT | Elucidated reaction mechanisms to understand why certain products are formed preferentially. | bohrium.com |
| Binding Affinity | Alkoxide coordination to a boronic ester | DFT (B3LYP/6-31G*) | Predicted that sterics outweigh basicity, with the less bulky methoxide binding more strongly than tert-butoxide. | uea.ac.uk |
| Reactive Sites | Propolisbenzofuran B | DFT (B3LYP/6-311++G(d,p)) | HOMO/LUMO and MEP analysis identified the phenyl ring as the likely site for electrophilic attack and ketone groups for nucleophilic attack. | nih.gov |
Future Directions and Research Perspectives
Development of Novel Synthetic Routes with Improved Efficiency and Sustainability
Future synthetic research will likely focus on overcoming the limitations of current methods by developing more efficient, atom-economical, and environmentally benign processes. While traditional methods like the Suzuki-Miyaura coupling are robust, the focus is shifting towards next-generation strategies. scirp.orgfrontiersin.orgrsc.orgresearchgate.net
Key future trends include:
C-H Bond Activation/Borylation: Direct C-H borylation of the benzofuran (B130515) core represents a highly atom-economical route to Benzofuran-7-boronic acid and its isomers. Future work will aim to develop selective catalysts that can functionalize specific positions on the benzofuran ring, bypassing the need for pre-functionalized starting materials like halo-benzofurans.
Domino and Cascade Reactions: Designing one-pot reactions where multiple bonds are formed in a single, uninterrupted sequence is a major goal. researchgate.net Future research could devise cascade reactions that construct the benzofuran ring and install the boronic acid moiety simultaneously from simple, readily available precursors. acs.orgnih.gov
Photochemical and Electrochemical Synthesis: Light- or electricity-driven synthetic methods offer green alternatives to traditional thermal reactions. bohrium.com The development of photocatalytic or electrochemical routes to benzofuran boronic acids could lead to milder reaction conditions, reduced waste, and unique reactivity patterns not accessible through conventional means. mdpi.com
Sustainable Catalysis: A move away from precious metal catalysts like palladium towards more abundant and less toxic metals such as copper, nickel, or iron is a significant trend. acs.orgbohrium.com Research into Lewis acid or Brønsted acid-catalyzed cyclizations and borylations will also continue to provide metal-free alternatives. nih.govbohrium.com The use of unconventional, green solvents, such as deep eutectic solvents, is another promising area for making the synthesis of these compounds more sustainable. nih.gov
Exploration of New Biological Activities and Targets
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.govrsc.org Future research will build on this foundation by exploring new therapeutic applications and identifying novel molecular targets.
Prospective research directions involve:
Multi-Target Drug Design: For complex multifactorial diseases like Alzheimer's and cancer, drugs that can modulate multiple targets simultaneously are highly sought after. frontiersin.orgrsc.org Future efforts will focus on designing hybrid molecules that combine the this compound scaffold with other pharmacophores (e.g., triazoles, chalcones, sulfonamides) to create synergistic effects and overcome drug resistance. mdpi.commdpi.commdpi.comsemanticscholar.org
Novel Anticancer Mechanisms: While many benzofuran derivatives show potent cytotoxic activity, future work will delve deeper into their mechanisms of action. rsc.orgmdpi.commdpi.com This includes identifying new protein targets beyond established ones like tubulin or specific kinases, and exploring their potential as modulators of pathways involved in cancer progression, such as multidrug resistance or angiogenesis. rsc.orgsemanticscholar.orgmdpi.com
Neuroprotective Agents: The potential of benzofuran derivatives as anti-Alzheimer's agents is an emerging field. frontiersin.orgresearchgate.net Future research will expand beyond acetylcholinesterase inhibition to target other pathological mechanisms, such as amyloid-beta aggregation and tau pathology, aiming to develop disease-modifying therapies. frontiersin.org
Targeted Boron-Based Therapies: The boronic acid moiety itself offers unique therapeutic possibilities. encyclopedia.pub It can form reversible covalent bonds with serine proteases or act as a glycan binder. encyclopedia.pub Future research could rationally design this compound derivatives to specifically target enzymes implicated in diseases like hepatitis C or to interfere with viral entry into host cells. mdpi.comrsc.org
Advanced Applications in Catalysis and Materials Science
The unique electronic properties of the benzofuran ring and the versatile reactivity of the boronic acid group make this compound an attractive building block for advanced materials and novel catalytic systems. numberanalytics.comoaepublish.com
Future research is expected to explore:
Organic Electronics: Organoboron compounds are increasingly used in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.comrsc.org Future work will involve synthesizing polymers and oligomers from this compound to create materials with tailored photophysical properties, such as specific emission wavelengths or enhanced charge transport capabilities.
Smart Materials: The incorporation of N→B dative bonds into organoboron polymers can enhance stability and lead to responsive materials. acs.org There is potential to use this compound to develop self-healing polymers, where the reversible nature of the boronic ester linkage can be exploited to repair damage.
Sensors and Receptors: Boronic acids are well-known for their ability to bind with diols, such as those found in saccharides. This property can be harnessed to develop fluorescent sensors for glucose monitoring or for detecting other biologically important molecules. Future research could focus on creating sophisticated sensors based on the this compound scaffold.
Novel Ligands for Catalysis: While often used as a substrate in cross-coupling reactions, this compound can also be incorporated into ligands for transition metal catalysts. The specific steric and electronic properties of the benzofuran moiety could be used to fine-tune the activity and selectivity of catalysts for a variety of organic transformations.
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental synthesis is becoming indispensable for modern chemical research. This integrated approach allows for the rational design of molecules and the efficient optimization of reactions, saving time and resources. acs.orgnih.gov
Future research will increasingly rely on this integration:
Mechanism Elucidation: Computational tools, particularly Density Functional Theory (DFT), will be crucial for understanding the detailed mechanisms of novel synthetic reactions. chemrxiv.org By modeling transition states and reaction pathways, researchers can gain insights that lead to the optimization of catalysts, reagents, and reaction conditions for the synthesis of this compound.
Virtual Screening and Drug Discovery: In medicinal chemistry, computational methods like molecular docking and molecular dynamics (MD) simulations are used to predict how potential drug candidates will bind to their biological targets. mdpi.com This allows for the in-silico screening of large virtual libraries of this compound derivatives, prioritizing the most promising compounds for synthesis and biological testing, thereby accelerating the drug discovery process. frontiersin.orgmdpi.com
Predicting Material Properties: For applications in materials science, quantum chemistry calculations can predict the electronic and optical properties (e.g., HOMO/LUMO levels, absorption/emission spectra) of polymers and molecules derived from this compound before they are synthesized. rsc.org This facilitates the rational design of materials with specific, desired characteristics for applications like OLEDs.
Structure-Activity Relationship (SAR) Studies: Computational analysis helps to build robust SAR models, clarifying how specific structural modifications to the benzofuran scaffold affect biological activity. mdpi.com This knowledge guides the design of next-generation compounds with enhanced potency and selectivity. nih.gov
Investigation of Solid-State Reactivity and Stability
The stability and reactivity of boronic acids in the solid state are critical for their storage, handling, and application, yet this area is often overlooked. A common degradation pathway for aryl boronic acids is protodeboronation, which can be influenced by solid-state packing and the presence of water. ljmu.ac.ukrsc.org
Future research should focus on:
Understanding and Preventing Degradation: Combined experimental (e.g., solid-state NMR, X-ray diffraction) and computational studies are needed to fully understand the mechanisms of solid-state decomposition of this compound. ljmu.ac.ukrsc.orgacs.org This includes studying the formation of boroxine (B1236090) anhydrides. researchgate.net Such insights could lead to the development of strategies to enhance its shelf-life, for instance, by designing derivatives with crystal packing arrangements that inhibit degradation pathways. rsc.org
Crystal Engineering: The boronic acid functional group is an excellent director of supramolecular assembly through hydrogen bonding. researchgate.netulb.ac.be Future work could explore the crystal engineering of this compound with complementary molecules to create co-crystals with tailored physical properties, such as improved stability, altered solubility, or specific solid-state fluorescence. ulb.ac.be
Solid-State Reactivity: While often seen as a problem, reactivity in the solid state can also be harnessed for solvent-free synthesis. Research into mechanochemistry or thermally induced solid-state reactions involving this compound could provide highly efficient and green synthetic routes to complex molecules. A deeper understanding of how supramolecular arrangements influence reactivity is key to unlocking this potential. ljmu.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
